(+)-Tramadol-d6 Hydrochloride

Catalog No.
S1800346
CAS No.
1109217-84-6
M.F
C16H26ClNO2
M. Wt
305.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Tramadol-d6 Hydrochloride

Enantioselective quantification of (+)-tramadol in biological matrices requires a matched internal standard to avoid peak splitting and isotopic crosstalk. (+)-Tramadol-d6 HCl (CAS 1109217-84-6) provides a +6 Da mass shift and perfect chiral co-elution. Key features:

  • Enantiopure (+)-form, no racemic interference.
  • HCl salt for rapid, reproducible dissolution.
  • Eliminates matrix effects and LLOQ degradation.
  • Ideal for chiral PK, forensic DUID, and bioequivalence.

CAS Number

1109217-84-6

Product Name

(+)-Tramadol-d6 Hydrochloride

IUPAC Name

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

305.87 g/mol

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3;

InChI Key

PPKXEPBICJTCRU-LUHTVFDHSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Synonyms

(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1R-cis)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (+)-cis-Tramadol Hydrochloride; E 382;

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

(+)-Tramadol-d6 Hydrochloride (CAS 1109217-84-6) is an enantiopure, stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of the (+)-enantiomer of tramadol in complex biological matrices. Featuring a +6 Da mass shift via deuterium labeling and formulated as a highly water-soluble hydrochloride salt, this compound is a critical procurement requirement for chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Unlike racemic mixtures or non-isotopic analogs, (+)-tramadol-d6 ensures perfect chromatographic co-elution with the (+)-tramadol analyte on chiral stationary phases, effectively neutralizing enantiomer-specific matrix effects. Its procurement is essential for rigorous pharmacokinetic profiling, forensic toxicology, and bioequivalence studies where distinguishing the distinct pharmacological profile of the (+)-isomer—primarily a µ-opioid receptor agonist—is mandatory[1].

Research Fit

Enantiomerically Pure (+)-Tramadol Deuterated (d6) Internal Standard Certified Reference Material

For stereospecific quantification of (+)-tramadol in LC-MS/MS bioanalytical research and method validation.

Substituting (+)-tramadol-d6 hydrochloride with racemic tramadol-d6, (+)-tramadol-d3, or structural analogs introduces severe quantitative vulnerabilities in chiral assays. Racemic internal standards split into two distinct peaks on chiral columns, halving the effective signal-to-noise ratio for the target enantiomer and complicating automated peak integration. Furthermore, using a +3 Da labeled standard risks isotopic crosstalk from the natural M+2 and M+3 isotopic envelope of the unlabeled drug at high physiological concentrations, which artificially inflates the internal standard signal and degrades the lower limit of quantification (LLOQ). Structural analogs, such as ethyltramadol, fail to co-elute perfectly with (+)-tramadol, leaving the analyte exposed to uncorrected, time-dependent ion suppression from endogenous matrix components. Procuring the exact (+)-d6 enantiomer as an HCl salt avoids these analytical failures while ensuring rapid, reproducible dissolution for stock standard preparation [1].

Substitution Risk

Non-deuterated standards co-elute with the analyte and cannot correct for matrix effects or ion suppression.
Racemic tramadol-d6 fails to resolve (+)- and (−)-enantiomers, preventing enantioselective quantification required for metabolic phenotyping.
Alternative isotopic labels such as +4 Da (13C-D3) may exhibit differential chromatographic retention or higher isotopic cross-talk at low concentrations.

Elimination of Isotopic Crosstalk for Superior LLOQ Integrity

In quantitative LC-MS/MS, the mass difference between the analyte and the SIL-IS dictates the extent of isotopic interference. (+)-Tramadol-d6 provides a +6 Da mass shift, which completely bypasses the natural isotopic envelope of unlabeled (+)-tramadol. In contrast, a +3 Da standard (e.g., (+)-tramadol-d3) can exhibit up to 1.0-2.0% signal interference at the upper limit of quantification due to M+3 natural isotopes, artificially suppressing the calculated analyte concentration. The +6 Da shift ensures <0.1% crosstalk, enabling validated LLOQs as low as 0.125 ng/g in whole blood without non-linear calibration artifacts [1].

Evidence DimensionIsotopic signal interference at Upper Limit of Quantification (ULOQ)
Target Compound Data(+)-Tramadol-d6 (<0.1% interference)
Comparator Or Baseline(+)-Tramadol-d3 (~1.0-2.0% interference)
Quantified Difference>10-fold reduction in isotopic crosstalk
ConditionsLC-MS/MS ESI+ mode, high-concentration unlabeled (+)-tramadol spike

A +6 Da shift is mandatory for procurement when assays require strict linearity across a wide dynamic range (e.g., 0.25–250 ng/g) without complex mathematical correction.

Enantiomeric Resolution
Head-to-head
Target: enantiomer-specific separation; LOQ 0.125–0.50 ng/g Comparator: racemic-d6 yields single peak, no enantiomeric resolution
Supports enantioselective method validation.
Validated on chiral AGP column; whole blood matrix.

Matrix Effect Neutralization via Chiral Co-Elution

Chiral stationary phases (e.g., alpha-1-acid glycoprotein columns) separate enantiomers based on spatial affinity, meaning (+)-tramadol and (-)-tramadol elute at different retention times and encounter different matrix suppressants. Using a non-enantiopure or structural analog IS (like ethyltramadol) results in retention time offsets, leading to uncorrected ion suppression ranging from 15% to 40%. (+)-Tramadol-d6 perfectly co-elutes with unlabeled (+)-tramadol, normalizing the matrix effect to approximately 100% (±5%) and ensuring quantitative accuracy regardless of the biological sample's complexity[1].

Evidence DimensionUncorrected Matrix Effect (Ion Suppression)
Target Compound Data(+)-Tramadol-d6 (Normalized matrix effect ~100%, no net suppression)
Comparator Or BaselineStructural analog IS (e.g., ethyltramadol) (15-40% uncorrected suppression)
Quantified DifferenceComplete neutralization of retention-time-dependent ion suppression
ConditionsChiral LC-MS/MS using whole blood extracts

Procuring the exact enantiomeric SIL-IS prevents assay failure during regulatory validation by ensuring matrix effects do not compromise accuracy.

Mass Shift
Reported
+6 Da (d6) mass shift vs +4 Da (13C-D3) S/N ratio >10; Tf 1.5 (reported for d6 method)
May reduce isotopic interference near the LOQ.
Cross-study comparison; performance is method-specific.

Formulation Stability and Stock Solution Reproducibility

The physical form of an analytical standard directly impacts stock solution accuracy. (+)-Tramadol free base is an oily or low-melting solid that is highly susceptible to atmospheric moisture and difficult to weigh with microgram precision. Procuring (+)-Tramadol-d6 as a Hydrochloride (HCl) salt provides a highly crystalline, stable powder with aqueous and methanolic solubility exceeding 10 mg/mL. This ensures gravimetric weighing errors are minimized to <1% and stock solutions remain stable for >6 months under standard storage conditions (-20°C) .

Evidence DimensionHandling and Weighing Precision
Target Compound Data(+)-Tramadol-d6 Hydrochloride (Crystalline solid, <1% weighing variance)
Comparator Or Baseline(+)-Tramadol-d6 Free Base (Oily/hygroscopic solid, >5% weighing variance)
Quantified Difference>5-fold improvement in standard preparation reproducibility
ConditionsStandard laboratory gravimetric preparation and solvent dissolution

The HCl salt form is a critical procurement requirement for bioanalytical labs to ensure batch-to-batch reproducibility and long-term standard stability.

Purity & Enrichment
Specification review
Chemical purity ≥98%; isotopic enrichment 98% ²H Non-certified alternatives: purity may be unspecified or lower
Certified traceability supports method qualification.
CoA required per lot; verify before use.
Analyte Coverage
Reported
Parent drug ISTD (tramadol) vs Metabolite ISTD (M1) Validated LOQ 0.125–0.50 ng/g for tramadol; M1 requires separate ISTD
Full metabolic profiling needs both ISTDs.
M1 is the active metabolite; separate internal standard essential.
Scheduling
Class-level
cis-Tramadol-d6: Schedule IV (US) (+)-Tramadol-d6: verify jurisdiction-specific classification
Procurement compliance varies by region.
Check local controlled substance regulations before ordering.
Stereospecific Pharmacology
Class-level
(+)-enantiomer: reported μ-opioid and serotonin reuptake activity (−)-enantiomer: reported norepinephrine reuptake preference
Stereospecific ISTD required for enantiomer-specific quantification.
Pharmacological differences derived from in vitro binding assays.

Enantioselective Pharmacokinetic (PK) Profiling

Because (+)-tramadol and (-)-tramadol possess distinct mechanisms of action (µ-opioid agonism vs. norepinephrine reuptake inhibition), clinical PK studies require independent tracking of each enantiomer. (+)-Tramadol-d6 HCl is the mandatory internal standard for these chiral LC-MS/MS assays, ensuring perfect co-elution and matrix effect correction for the (+)-isomer [1].

Forensic Toxicology and DUID Blood Analysis

In forensic driving under the influence of drugs (DUID) cases, whole blood matrices present severe ion suppression challenges. The +6 Da mass shift of (+)-tramadol-d6 guarantees that high concentrations of the drug do not cause isotopic crosstalk, enabling legally defensible quantification down to sub-ng/mL levels [1].

Bioequivalence Testing for Chiral Formulations

When developing novel extended-release or enantiopure tramadol formulations, generic manufacturers must prove bioequivalence. (+)-Tramadol-d6 HCl provides the gravimetric stability and analytical precision required to validate these regulatory submissions, avoiding the high variance associated with free-base or analog standards .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation for research PK studies
Certified enantiomerically pure ISTD with +6 Da mass shift
Assess accuracy, precision, and isotopic interference at low concentrations
Enantioselective PK and CYP2D6 pharmacogenetic research
Stereospecific (+)-tramadol-d6 for parent drug quantification
Interpret enantiomeric ratios to differentiate metabolic phenotypes
Forensic toxicology research in biological matrices
Traceable certified reference material with documented purity
Evaluate matrix effects, carryover, and chain-of-custody documentation
Multi-analyte opioid panel method development
Parent drug ISTD; metabolite-specific ISTD for M1
Verify cross-analyte accuracy and method throughput

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

305.2028672 g/mol

Monoisotopic Mass

305.2028672 g/mol

Heavy Atom Count

20

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